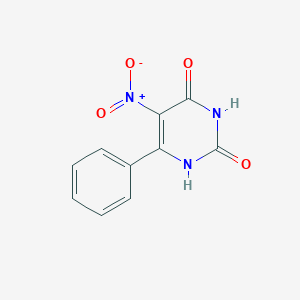

5-Nitro-6-phenyl-2,4-pyrimidinediol

Description

Structure

3D Structure

Properties

CAS No. |

23766-62-3 |

|---|---|

Molecular Formula |

C10H7N3O4 |

Molecular Weight |

233.18 g/mol |

IUPAC Name |

5-nitro-6-phenyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H7N3O4/c14-9-8(13(16)17)7(11-10(15)12-9)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14,15) |

InChI Key |

WKJBXBYHCDJRRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |

Other CAS No. |

23766-62-3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Nitro 6 Phenyl 2,4 Pyrimidinediol

Reactivity of the Nitro Group at C-5

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine (B1678525) ring.

Reduction Reactions and Formation of Amino Derivatives

The nitro group at the C-5 position can be readily reduced to an amino group, forming 5-amino-6-phenyl-2,4-pyrimidinediol. This transformation is a common and crucial reaction for this class of compounds. Various reducing agents can be employed to achieve this, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, catalytic hydrogenation is a frequently used method for the reduction of nitro groups to amines. google.com Iron-based catalysts have also been shown to be effective for the reduction of nitroaromatics. acs.org The resulting amino derivative, 5-amino-6-phenyl-2,4-pyrimidinediol, is a key intermediate in the synthesis of various biologically active molecules. jst.go.jpnih.govsigmaaldrich.com

A study on a related compound, (S)-6-amino-5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamido)-3-methyl-1-phenyl-2,4-(1H,3H)-pyrimidinedione, highlights the importance of the amino-pyrimidinedione scaffold in the development of new anti-inflammatory agents. jst.go.jpnih.gov

Table 1: Examples of Reduction of Nitro Groups in Pyrimidine Derivatives

| Starting Material | Product | Reagent/Condition | Reference |

| 5-nitro-2,4,6-triaminopyrimidine | 2,4,5,6-tetraaminopyrimidine | Catalytic hydrogenation | google.com |

| Nitro aromatics | Primary amines | Iron(salen) complex, HBpin or H3SiPh | acs.org |

| 4,6-dimethoxy-5-nitropyrimidine | 4,6-dimethoxy-5-aminopyrimidine | Reduction |

This table is for illustrative purposes and may not directly involve 5-Nitro-6-phenyl-2,4-pyrimidinediol due to a lack of specific literature.

Influence on Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. masterorganicchemistry.commasterorganicchemistry.com This effect makes the pyrimidine ring of this compound significantly less susceptible to attack by electrophiles. The electron density of the aromatic ring is substantially reduced, hindering the formation of the required carbocation intermediate for electrophilic substitution to proceed. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

Conversely, the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This activation is particularly pronounced at the positions ortho and para to the nitro group. In the case of this compound, the presence of the nitro group facilitates the attack of nucleophiles on the pyrimidine ring. nih.govd-nb.infoscirp.org The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the substitution. nih.govacs.org This enhanced reactivity towards nucleophiles is a key feature of nitro-substituted pyrimidines and is widely exploited in organic synthesis. d-nb.inforesearchgate.net For example, the presence of a nitro group on a pyrimidine ring can facilitate the displacement of a leaving group, such as a halogen, by a nucleophile. nih.govd-nb.info

Stabilization of Intermediates in Cycloaddition Reactions

Transformations Involving the Dihydroxy/Dioxo Moiety

The 2,4-pyrimidinediol moiety of the molecule exists in tautomeric forms and its hydroxyl or keto groups can undergo various chemical transformations.

Tautomeric Equilibria of 2,4-Pyrimidinediols (Lactam-Lactim and Dioxo Forms)

2,4-Pyrimidinediols, such as the core of this compound, can exist in several tautomeric forms. The most significant of these are the lactam-lactim and dioxo forms. kuleuven.bewikipedia.orgresearchgate.net The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and the nature of substituents on the pyrimidine ring. nih.govwuxibiology.comclockss.org

Dioxo (Lactam) form: This is generally the most stable and predominant tautomer in both the solid state and in solution. It is characterized by two carbonyl groups at the C-2 and C-4 positions. wikipedia.orgresearchgate.net

Hydroxy-oxo (Lactim-Lactam) form: This tautomer has one hydroxyl group and one carbonyl group.

Dihydroxy (Lactim) form: This tautomer possesses two hydroxyl groups at the C-2 and C-4 positions. wikipedia.orgresearchgate.net

Theoretical studies on uracil (B121893), a fundamental 2,4-pyrimidinediol, have shown that the dioxo form is the most stable among its various tautomers. kuleuven.be The lactam structure is the most common form of uracil. wikipedia.org The interconversion between these tautomeric forms is a dynamic process and is crucial for the molecule's chemical and biological properties. nih.govresearchgate.netnih.gov

Table 2: Tautomeric Forms of 2,4-Pyrimidinediol

| Tautomeric Form | Description |

| Dioxo (Lactam) | Contains two carbonyl groups (C=O) at positions 2 and 4. wikipedia.orgresearchgate.net |

| Hydroxy-oxo (Lactim-Lactam) | Contains one hydroxyl group (-OH) and one carbonyl group (C=O). |

| Dihydroxy (Lactim) | Contains two hydroxyl groups (-OH) at positions 2 and 4. wikipedia.orgresearchgate.net |

Reactions of Hydroxyl/Ketone Groups (e.g., Etherification, Esterification)

The hydroxyl groups of the lactim tautomer and the N-H protons of the lactam form can undergo various reactions typical of alcohols and amides, respectively. While specific examples for this compound are not extensively documented, general reactions for pyrimidinediones include etherification and esterification. researchgate.net

Etherification: The hydroxyl groups of the lactim form can be converted to ethers by reaction with alkylating agents. researchgate.net

Esterification: Similarly, esterification can occur at the hydroxyl groups. researchgate.net

N-Alkylation: The nitrogen atoms in the pyrimidine ring can also be alkylated, particularly in the lactam form. rsc.org

These reactions are valuable for modifying the properties of the molecule, such as its solubility and biological activity. For instance, the synthesis of various substituted pyrimidinedione derivatives often involves the functionalization of these positions. juniperpublishers.comnih.govresearchgate.netscirp.org

Reactions of the Phenyl Substituent

Further Functionalization of the Phenyl Ring (e.g., Electrophilic Substitution)

The phenyl ring of 6-phenylpyrimidine derivatives is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing new functional groups. The pyrimidine ring itself acts as a deactivating group due to its electron-withdrawing nature, while the phenyl substituent directs incoming electrophiles. For instance, in 2-(chloromethyl)-4-phenylpyrimidine, the phenyl ring directs electrophiles to the para position, enabling reactions like nitration or sulfonation. vulcanchem.com

The reactivity of the phenyl ring is significantly influenced by the electronic properties of the pyrimidine core. The presence of electron-withdrawing groups on the pyrimidine, such as the nitro group in the title compound, further deactivates the phenyl ring towards electrophilic attack. acs.org Conversely, electron-donating groups on the pyrimidine would be expected to activate the phenyl ring.

| Reaction Type | Reagent/Conditions | Expected Product Position | Reference |

| Nitration | HNO₃/H₂SO₄ | para-position | vulcanchem.com |

| Sulfonation | SO₃/H₂SO₄ | para-position | vulcanchem.com |

This table illustrates potential electrophilic substitution reactions on the phenyl ring of a 6-phenylpyrimidine scaffold.

Role of the Phenyl Group in Modulating Pyrimidine Ring Reactivity

The phenyl group at the 6-position plays a crucial role in modulating the reactivity of the pyrimidine ring through both electronic and steric effects. Electronically, the phenyl group can donate or withdraw electron density depending on the reaction conditions and the nature of other substituents. This influences the susceptibility of the pyrimidine ring to nucleophilic or electrophilic attack.

Sterically, the bulk of the phenyl group can hinder the approach of reagents to adjacent positions on the pyrimidine ring. This steric hindrance can affect reaction rates and, in some cases, dictate the regioselectivity of a reaction. Studies on related 6-phenylpyrimidine N-oxides have shown that the phenyl group enhances the electrophilic character of the pyrimidine ring, making it more susceptible to nucleophilic attack. wur.nl This increased reactivity is attributed to the combined electron-accepting and steric properties of the phenyl N-oxide system. wur.nl

Pyrimidine Ring Transformations and Fused Systems

The pyrimidine ring in this compound is a versatile scaffold for the construction of more complex fused heterocyclic systems through various transformation pathways.

Annulation Reactions and Heterocyclic Ring Fusions

Annulation, or ring-forming, reactions are a powerful tool for building fused heterocyclic systems from pyrimidine precursors. The electron-deficient nature of the 5-nitropyrimidine (B80762) core makes it a good candidate for reactions with nucleophiles, which can lead to ring transformations or the formation of new fused rings. urfu.ruucl.ac.uk For example, 5-nitropyrimidines can react with amidines to form pyridine (B92270) derivatives, demonstrating a pyrimidine-to-pyridine ring transformation. urfu.ruresearchgate.net

The synthesis of fused systems like thienopyrimidines, pyrrolopyrimidines, and pyrimido[4,5-d]pyrimidines often involves the cyclization of appropriately substituted pyrimidines. ontosight.ainih.govrsc.org For instance, 4-amino-5-formyl-pyrimidines can undergo ring-opening and subsequent recyclization. rsc.org The synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidines has been achieved from 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives. rsc.org These reactions highlight the utility of substituted pyrimidines as building blocks for diverse and medicinally relevant heterocyclic scaffolds. rsc.orgresearchgate.net

| Fused System | Precursor Type | Reaction Type | Reference |

| Pyridine | 5-Nitropyrimidine | Ring transformation with amidines | urfu.ruresearchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 4-Alkylamino-5-(β-chloroethyl)pyrimidine | Intramolecular cyclization | rsc.org |

| Thieno[2,3-d]pyrimidine | Aminothiophene derivative | Condensation/Cyclization | nih.gov |

| Pyrimido[4,5-d]pyrimidine | 4-Amino-2-thioxo-pyrimidine-5-carboxylate | Cyclization with formamide | rsc.org |

This table summarizes various annulation and ring fusion strategies starting from pyrimidine derivatives.

Rearrangement Reactions (e.g., Chapman Rearrangement, Beckmann Rearrangement of Oximes)

Rearrangement reactions offer another avenue for the structural modification of the pyrimidine scaffold. The Chapman rearrangement, a thermal isomerization of N-aryl imidates to N,N-diaryl amides, is a reaction of practical significance that typically requires high temperatures. rsc.orgyoutube.com While direct examples on this compound are not prevalent, the general mechanism involves the thermal rearrangement of a precursor like an O-aryl pyrimidine ether. Such a rearrangement could potentially be applied to derivatives of the title compound. rsc.orgidexlab.com

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction proceeds via the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group. wikipedia.orgmasterorganicchemistry.com For a pyrimidine derivative, this would involve the conversion of a ketoxime or aldoxime attached to the ring into an amide. The reaction is catalyzed by various acids and reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org The formation of the precursor oxime is typically achieved by reacting a ketone or aldehyde with hydroxylamine. byjus.com A competing reaction is the Beckmann fragmentation, which can become significant if the migrating group can stabilize a carbocation. wikipedia.org

Structural Elucidation and Advanced Characterization of 5 Nitro 6 Phenyl 2,4 Pyrimidinediol

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic methods are fundamental in confirming the molecular framework of 5-Nitro-6-phenyl-2,4-pyrimidinediol. Techniques such as NMR and IR spectroscopy provide detailed information about the compound's atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei within this compound.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 6.50 and 7.60 ppm. tandfonline.com The exact chemical shifts and splitting patterns depend on the substitution and the electronic environment. For the pyrimidine (B1678525) ring, the chemical shifts can vary significantly based on the tautomeric form present.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbons of the phenyl ring typically resonate in the δ 110-150 ppm range. bhu.ac.in The pyrimidine ring carbons, particularly those bonded to nitrogen and oxygen, will have distinct chemical shifts. For example, in similar 5-nitro-2,6-dioxohexahydropyrimidine structures, the carbonyl carbons (C=O) are observed downfield at approximately δ 170.1-175.1 ppm, while other pyrimidine ring carbons appear at varied positions, such as δ 94.2 and 47.3 ppm. tandfonline.comresearchgate.net The presence of a chiral center can lead to non-equivalent carbon signals where symmetry might otherwise be expected. masterorganicchemistry.com

Table 1: Expected NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ (Based on data from analogous compounds tandfonline.comresearchgate.netrsc.org)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Phenyl-H | 6.50 - 7.60 (m) | 110 - 150 |

| Pyrimidine NH | 8.00 - 14.00 (s, br) | - |

| Pyrimidine C=O | - | 170.1 - 175.1 |

| Pyrimidine C-NO₂ | - | ~153.9 |

| Pyrimidine C-Phenyl | - | ~149.6 |

Note: (m) = multiplet, (s, br) = broad singlet. The exact shifts for the pyrimidine ring depend on the specific tautomer and substitution.

The 2,4-pyrimidinediol moiety can exist in several tautomeric forms, including the dioxo, enol-oxo, and di-enol forms. NMR spectroscopy is a key method for studying this tautomerism in solution. unifr.ch The position of the tautomeric equilibrium is influenced by factors such as the solvent and substituents. unifr.ch

In related compounds like 2-hydroxy-5-nitropyridine, quantum mechanical calculations and NMR data have shown that the keto tautomer (5-nitro-2-pyridone) is favored. elsevierpure.com Similarly, for this compound, the dioxo (keto) form is expected to be the predominant tautomer in solvents like DMSO. The chemical shifts of the ring carbons and protons are sensitive to the tautomeric state. For instance, the chemical shift of a carbon atom bonded to a hydroxyl group (C-OH) in an enol form is typically found in the δ 50-100 ppm range, whereas a carbonyl carbon (C=O) in a keto form appears much further downfield, around δ 150-200 ppm. libretexts.org By analyzing the observed chemical shifts, the dominant tautomeric form can be identified.

Deuterium (B1214612) exchange is a simple and effective NMR technique used to identify labile protons, such as those in O-H and N-H groups. nih.gov When a small amount of deuterium oxide (D₂O) is added to the NMR sample, labile protons exchange with deuterium. This exchange leads to the disappearance or significant reduction in the intensity of the corresponding signals in the ¹H NMR spectrum.

For this compound, the protons attached to the nitrogen atoms of the pyrimidine ring (N-H) and any hydroxyl protons (O-H) from enol tautomers are exchangeable. In studies of similar pyrimidine derivatives, signals corresponding to NH protons, often appearing as broad singlets in the δ 8.0-14.0 ppm range, were confirmed to be D₂O exchangeable. tandfonline.comnih.gov This technique is crucial for unambiguously assigning the N-H and O-H proton resonances in the spectrum of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Nitro Group (NO₂): The nitro group is readily identified by two strong and characteristic absorption bands. spectroscopyonline.com The asymmetric stretching vibration appears around 1560-1520 cm⁻¹, and the symmetric stretching vibration is found near 1360-1320 cm⁻¹. tandfonline.comspectroscopyonline.com

Carbonyl Group (C=O): If the compound exists in the dioxo tautomeric form, strong absorption bands corresponding to the carbonyl stretching vibrations will be present, typically in the region of 1720-1690 cm⁻¹. nih.gov

Hydroxyl (O-H) and Amine/Imine (N-H) Groups: The stretching vibrations for O-H and N-H bonds are found in the region of 3500-3100 cm⁻¹. O-H stretches are often broad, while N-H stretches can be sharper. In related pyrimidinedione structures, bands in the range of 3524 cm⁻¹ and 3256-3163 cm⁻¹ have been assigned to N-H stretching. tandfonline.comnih.gov The presence of a broad band could indicate O-H from an enol tautomer or hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for this compound (Based on data from analogous compounds tandfonline.comnih.govspectroscopyonline.com)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| Carbonyl (C=O) | Stretch | 1720 - 1690 |

| Amine/Imine (N-H) | Stretch | 3260 - 3160 |

| Hydroxyl (O-H) | Stretch (if present) | ~3450 (Broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The UV-Vis spectrum of this compound is characterized by the presence of chromophores, which are the parts of the molecule that absorb light. upi.edu The primary chromophores in this compound are the phenyl ring, the pyrimidine ring, and the nitro group. The conjugation between the phenyl ring and the pyrimidine ring, as well as the presence of the nitro group, significantly influences the electronic absorption spectrum. libretexts.org

The electronic transitions observed are typically of two types:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the phenyl and pyrimidine rings and usually result in strong absorption bands. libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions. uzh.chmsu.edu

The presence of the nitro group, a strong electron-withdrawing group, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. acs.org

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent. d-nb.infonih.gov This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

Furthermore, pyrimidinediol derivatives can exist in different tautomeric forms, such as the keto-enol tautomerism. nih.govresearchgate.net The equilibrium between these tautomers can be significantly affected by the solvent. nih.govmdpi.com For instance, polar solvents may favor the formation of one tautomer over another through hydrogen bonding or dipole-dipole interactions. nih.govnih.gov UV-Vis spectroscopy is a powerful tool to study these tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra. nih.gov An increase in solvent polarity can lead to shifts in the absorption maxima, indicating a change in the predominant tautomeric form in solution. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. uni-saarland.de

In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. msu.edu For this compound, the molecular ion peak would confirm its expected molecular weight.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. uni-saarland.de The pattern of these fragment ions is unique to the molecule's structure and can be used to confirm the presence of specific functional groups and their connectivity. lcms.czmiamioh.edu

Potential Fragmentation Pathways for this compound:

Loss of the nitro group: A common fragmentation pathway for nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the phenyl group: Fragmentation can occur with the loss of the phenyl radical (C₆H₅, 77 Da).

Ring fragmentation: The pyrimidine ring can undergo characteristic cleavages, leading to various smaller fragments.

Loss of small neutral molecules: The loss of molecules like CO (28 Da) and HCN (27 Da) from the pyrimidine ring is also possible.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. tecnofrom.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. spectroscopyonline.comlcms.cz By comparing the experimentally measured exact mass with the calculated exact masses for possible elemental formulas, the correct molecular formula can be confidently assigned, thus verifying the elemental composition of this compound. tecnofrom.comspectroscopyonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found. Therefore, the detailed analysis of its solid-state structure, which is crucial for understanding its three-dimensional arrangement and intermolecular interactions, cannot be provided.

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is not documented in the available literature. This data is fundamental to describing the basic symmetry and repeating lattice structure of the crystal.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, the precise intramolecular distances and angles cannot be reported. This includes the specific bond lengths between atoms, the angles formed between adjacent bonds, and the dihedral (torsion) angles that define the conformation of the phenyl and pyrimidinediol rings relative to each other.

Analysis of Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, Pi-Pi Stacking)

A detailed analysis of the non-covalent interactions that govern the crystal packing, such as hydrogen bonds involving the hydroxyl and nitro groups, or potential π-π stacking interactions between the phenyl and pyrimidine rings, is contingent on a solved crystal structure. As this is unavailable, a definitive description of these interactions cannot be compiled.

Confirmation of Specific Tautomeric Forms in the Solid State

The pyrimidinediol moiety can exist in several tautomeric forms, including the diol, keto-enol, and diketo forms. X-ray crystallography is the definitive method for identifying which tautomer is present in the solid state. In the absence of such a study for this compound, the preferred solid-state tautomer remains unconfirmed.

Elemental Analysis

Verification of Empirical Formula and Purity

No publications were found that report the results of elemental analysis for this compound. This analytical technique is essential for experimental chemistry to verify the empirical formula (C₁₀H₇N₃O₄) and assess the purity of a synthesized sample by comparing the theoretical and experimentally determined percentage composition of carbon, hydrogen, and nitrogen.

Following a comprehensive search for scientific literature, it has been determined that there is currently no available research specifically detailing the computational and theoretical investigations of the chemical compound This compound .

Therefore, it is not possible to provide an article that adheres to the strict requirements of the request, which was to focus solely on the specified compound and the provided outline. Generating content without specific studies on "this compound" would necessitate extrapolating from related but different molecules, a process that would not be scientifically accurate or appropriate for the requested article.

Further research on this specific pyrimidine derivative is required before a detailed analysis of its computational and theoretical properties can be compiled.

Computational and Theoretical Investigations of 5 Nitro 6 Phenyl 2,4 Pyrimidinediol

Modeling Tautomeric Equilibria and Energy Barriers

Tautomerism, the phenomenon of interconverting isomers that differ in the position of a proton and a double bond, is a critical aspect of the chemistry of 5-Nitro-6-phenyl-2,4-pyrimidinediol. The 2,4-pyrimidinediol core can exist in several tautomeric forms, including the diketo, keto-enol, and dienol forms. The presence of the nitro and phenyl groups further influences the relative stability of these tautomers. Computational chemistry provides powerful tools to model these equilibria and the energy barriers associated with their interconversion.

Solvation Models and Explicit Solvent Effects on Tautomerism

The surrounding solvent environment plays a crucial role in determining the predominant tautomeric form of a molecule. Computational studies often employ solvation models to account for these effects. These models can be broadly categorized as implicit and explicit.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on the relative energies of tautomers.

Explicit solvation models , on the other hand, involve the inclusion of individual solvent molecules in the calculation. This approach, often coupled with quantum mechanics/molecular mechanics (QM/MM) methods, provides a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding. For this compound, where hydrogen bonding with protic solvents like water is expected to be significant, explicit solvent models are particularly important for accurately predicting tautomeric populations.

Research on related pyrimidine (B1678525) systems has shown that explicit water molecules can significantly alter the relative stability of tautomers and even influence the reaction mechanism of processes like tautomerization.

Energy Profiles for Tautomeric Interconversions

Density Functional Theory (DFT) calculations are widely used to map the potential energy surface for tautomeric interconversions. By identifying the transition state structures connecting different tautomers, the energy barriers for these transformations can be calculated. This information is crucial for understanding the kinetics of tautomerization.

Table 1: Hypothetical Tautomeric Forms of this compound and Key Computational Considerations

| Tautomeric Form | Key Structural Features | Expected Dominance in Aprotic Solvents | Expected Dominance in Protic Solvents | Computational Methods for Stability Analysis |

| Diketo | Two C=O groups | High | Moderate | DFT with implicit/explicit solvent models |

| Keto-enol (O2) | One C=O and one C-OH at position 2 | Moderate | High | DFT with explicit solvent models, QM/MM |

| Keto-enol (O4) | One C=O and one C-OH at position 4 | Moderate | High | DFT with explicit solvent models, QM/MM |

| Dienol | Two C-OH groups | Low | Moderate | DFT with implicit/explicit solvent models |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into molecular interactions, conformational changes, and transport properties.

Dynamics of Molecular Interactions in Solution

MD simulations of this compound in solution, particularly in water, can reveal the intricate network of hydrogen bonds formed between the solute and solvent molecules. These simulations can quantify the lifetime and geometry of these hydrogen bonds, providing a dynamic picture of the solvation shell around the molecule. This information is crucial for understanding its solubility, reactivity, and biological activity.

Furthermore, MD simulations can explore the conformational flexibility of the phenyl group relative to the pyrimidine ring. The rotational barrier and preferred dihedral angle can be determined, which are important for understanding how the molecule interacts with biological receptors or crystal packing forces.

Adsorption Behavior and Surface Interactions (e.g., Corrosion Inhibition Mechanisms)

Pyrimidine derivatives have been extensively studied as corrosion inhibitors for various metals. researchgate.netnih.govnih.govbohrium.comkfupm.edu.sa The effectiveness of these molecules lies in their ability to adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.

MD simulations are instrumental in elucidating the adsorption mechanism at the atomic level. By simulating the interaction of this compound with a metal surface (e.g., iron or copper) in a corrosive environment, researchers can gain insights into:

Adsorption Geometry: The preferred orientation of the molecule on the surface.

Interaction Energies: The strength of the adsorption, which can be decomposed into contributions from different parts of the molecule. The presence of heteroatoms (N, O) and the π-system of the phenyl and pyrimidine rings are expected to play a key role in the adsorption process.

Protective Film Formation: How multiple inhibitor molecules arrange on the surface to form a dense and stable protective film.

Quantum chemical calculations, often used in conjunction with MD simulations, can further characterize the nature of the interaction, distinguishing between physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The presence of the nitro group can enhance the electron-accepting ability of the molecule, potentially leading to stronger interactions with the metal surface.

Table 2: Key Parameters from MD Simulations for Corrosion Inhibition Studies

| Parameter | Description | Significance for Corrosion Inhibition | Typical Computational Approach |

| Adsorption Energy | The energy released when the inhibitor molecule adsorbs onto the metal surface. | A higher adsorption energy generally indicates stronger binding and better inhibition. | MD simulations with force fields optimized for metal-organic interactions. |

| Binding Site | The specific atoms or regions on the metal surface where the inhibitor preferentially binds. | Understanding the binding sites helps in designing more effective inhibitors. | Analysis of radial distribution functions and coordination numbers from MD trajectories. |

| Surface Coverage | The fraction of the metal surface covered by the inhibitor molecules. | Higher surface coverage leads to better protection against corrosion. | Calculated from the projected area of the inhibitor molecules on the surface in MD simulations. |

| Diffusion Coefficient | The rate at which corrosive species (e.g., water, chloride ions) diffuse through the inhibitor layer. | A lower diffusion coefficient indicates a more effective barrier. | Mean squared displacement analysis from MD simulations. |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound can self-assemble into well-defined three-dimensional structures through a variety of non-covalent interactions. Understanding these supramolecular assemblies is crucial for controlling the physical properties of the material, such as its crystal morphology, melting point, and solubility.

The primary intermolecular interactions driving the self-assembly of this compound are expected to be:

Hydrogen Bonding: The N-H and O-H groups of the pyrimidinediol ring can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors. These interactions are highly directional and play a key role in forming specific motifs like chains, ribbons, or sheets.

C-H···O and C-H···π Interactions: These weaker hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom or a π-system, also play a role in fine-tuning the crystal packing.

Nitro Group Interactions: The nitro group can participate in various intermolecular interactions, including hydrogen bonding and interactions with aromatic rings. researchgate.net

Computational methods, such as those based on calculating interaction energies between molecular pairs, can be used to quantify the strength of these different interactions and understand their relative importance in directing the supramolecular assembly. researchgate.net

Table 3: Common Supramolecular Motifs and Their Driving Interactions

| Supramolecular Motif | Description | Key Intermolecular Interactions |

| Hydrogen-bonded chains | Molecules linked in a one-dimensional array. | N-H···O, O-H···O hydrogen bonds |

| π-stacked columns | Aromatic rings stacked on top of each other. | π-π stacking interactions |

| Herringbone packing | A common packing motif for aromatic compounds. | C-H···π interactions |

| 2D sheets | Molecules arranged in a two-dimensional layer. | A combination of hydrogen bonding and π-π stacking |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Specific NBO analysis data for this compound has not been reported in the searched scientific literature. NBO analysis is a powerful tool to understand the delocalization of electron density and the nature of bonding within a molecule. It quantifies donor-acceptor interactions, which are crucial for understanding intermolecular forces. Such an analysis would provide information on hyperconjugative interactions and their stabilization energies (E(2)).

Analysis of Binding Energies and Interaction Types

There are no available studies detailing the binding energies and specific interaction types for this compound. Computational methods are often used to calculate the energy of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the stability of molecular assemblies.

Exploration of Molecular Parameters (Dipole Moment, Polarizability, First Hyperpolarizabilities)

The molecular parameters including dipole moment (μ), polarizability (α), and first hyperpolarizabilities (β) of this compound have not been computationally determined or experimentally measured in the available literature. These parameters are essential for understanding the molecule's response to an external electric field and are key indicators of its potential in nonlinear optical applications.

Intermolecular Interactions and Supramolecular Chemistry of 5 Nitro 6 Phenyl 2,4 Pyrimidinediol

Hydrogen Bonding Networks in Solid and Solution States

The presence of hydroxyl (-OH) groups at the 2 and 4 positions and a nitro (-NO2) group at the 5 position of the pyrimidine (B1678525) ring, along with a phenyl substituent, dictates a rich and complex hydrogen bonding capability. The behavior of 5-Nitro-6-phenyl-2,4-pyrimidinediol is largely influenced by the interplay between potential intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds are likely to play a significant role in stabilizing the molecular conformation of this compound. A strong intramolecular hydrogen bond can be anticipated between the hydroxyl group at the 4-position and an oxygen atom of the adjacent nitro group at the 5-position. This would form a stable six-membered ring, a common and energetically favorable motif in organic structures.

The formation of such a bond would influence the planarity of the molecule. For this hydrogen bond to exist, the nitro group would need to be nearly coplanar with the pyrimidine ring, which may be influenced by steric interactions with the adjacent phenyl group. In related nitro-substituted compounds, the presence of attractive intramolecular N—H⋯O hydrogen bonds can hold the nitro group effectively coplanar with the pyrimidine ring nih.gov. The strength of this intramolecular bond is generally greater than intermolecular bonds due to the pre-organized orientation of the donor and acceptor groups nih.gov.

Intermolecular Hydrogen Bonds and Crystal Packing

In the solid state, the remaining hydrogen bond donors (the hydroxyl group at position 2 and potentially the N-H tautomers) and acceptors (the nitro group oxygens, the carbonyl oxygens in the keto tautomer, and the pyrimidine ring nitrogens) would drive the formation of extensive intermolecular hydrogen bonding networks. These interactions are crucial in defining the crystal packing.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Resulting Motif |

| Intramolecular | O4-H | O (of NO2) | S(6) ring |

| Intermolecular | O2-H | N1 (pyrimidine) | C(6) chain |

| Intermolecular | O2-H | O (of NO2) | Dimer or Sheet |

| Intermolecular | N-H (keto tautomer) | O (keto tautomer) | R2(8) dimer |

Aromatic Interactions (π-π Stacking, C-H···π Interactions)

The presence of two aromatic rings—the phenyl and the pyrimidine rings—introduces the possibility of significant aromatic interactions, which are fundamental in controlling supramolecular assembly nih.gov.

π-π Stacking: These non-covalent interactions are expected between the phenyl rings of adjacent molecules and/or between the pyrimidine rings. The electron-withdrawing nitro group polarizes the pyrimidine ring, making it electron-deficient. This enhances its ability to participate in π-π stacking interactions with the relatively electron-rich phenyl ring of a neighboring molecule. In analogous structures, π-π stacking interactions are a key feature linking hydrogen-bonded motifs into more complex architectures nih.gov.

Interactions involving the nitro group itself, such as nitro–π interactions, are also possible and have been observed to link molecules in other nitro-aromatic compounds researchgate.netresearchgate.net.

Solvent-Solute Interactions and Their Influence on Molecular Conformation

In solution, the molecular conformation of this compound would be influenced by interactions with solvent molecules. The choice of solvent can affect the equilibrium between different tautomers (diol vs. keto forms) and rotamers (rotation around the C-phenyl bond).

In polar protic solvents, such as alcohols or water, the solvent molecules can compete with the intramolecular hydrogen bonds by forming strong intermolecular hydrogen bonds with the solute's hydroxyl and nitro groups. This could potentially disrupt the intramolecular O-H···O bond observed in the solid state, leading to a more flexible conformation.

Future Research Directions and Advanced Chemical Applications

Rational Design of Pyrimidine (B1678525) Derivatives with Tunable Chemical Properties

The chemical and physical properties of pyrimidine derivatives can be precisely tuned through the strategic addition and modification of functional groups, a process known as rational design. For 5-Nitro-6-phenyl-2,4-pyrimidinediol, the existing substituents—the nitro group at position 5 and the phenyl group at position 6—are pivotal in defining its core electronic and steric characteristics.

The nitro group is a potent electron-withdrawing group, which significantly influences the molecule's reactivity and potential biological interactions. ontosight.ai This feature is a key starting point for designing new molecules with specific electronic properties. Future research could focus on:

Modulating Electron-Withdrawing Strength: Replacing the nitro group with other electron-withdrawing moieties (e.g., cyano, sulfonyl groups) to systematically alter the electronic landscape of the pyrimidine ring.

Introducing Electron-Donating Groups: Adding electron-donating groups to the phenyl ring to create push-pull systems, which are known to have interesting optical and electronic properties.

Steric Hindrance Modification: Altering the substitution pattern on the phenyl group to control the steric environment around the pyrimidine core, which can influence reaction selectivity and biological target binding.

The design of such derivatives allows for the creation of a library of compounds with a spectrum of properties, optimized for specific applications ranging from medicinal chemistry to materials science.

Development of Novel Synthetic Routes to Complex this compound Scaffolds

The synthesis of the this compound scaffold serves as a foundational step for creating more complex and functionally diverse molecules. While classical methods for pyrimidine synthesis are well-established, future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic routes.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer an efficient pathway to construct dihydropyrimidine (B8664642) cores in a single step from multiple starting materials. mdpi.comnih.gov Adapting these reactions to incorporate the necessary phenyl and nitro functionalities could provide a rapid entry to the target scaffold and its derivatives.

Domino and Tandem Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot without isolating intermediates can significantly improve synthetic efficiency. researchgate.netnih.gov For instance, a domino reaction could be envisioned that first constructs the phenyl-substituted pyrimidine ring, followed by a regioselective nitration step.

Flow Chemistry and Catalysis: Utilizing flow chemistry can offer better control over reaction parameters, particularly for potentially hazardous reactions like nitration, leading to improved safety and yield. The development of novel catalysts, such as heterogeneous catalysts or organocatalysts, can promote greener and more selective syntheses. mdpi.comacs.org

For example, the synthesis of related 5-nitropyrimidine (B80762) carboxamides involves converting the corresponding carboxylic acid to an acid chloride and then reacting it with an appropriate amine. tandfonline.comtandfonline.com A similar strategy could be adapted, starting from a precursor to this compound to build more complex amide or ester linkages.

Exploration of Advanced Chemical Transformations of this compound for New Functional Materials

This compound is a versatile chemical intermediate, with its functional groups providing multiple handles for advanced chemical transformations to generate novel materials.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a transformation that dramatically alters the electronic properties of the molecule. tandfonline.com This creates 5-amino-6-phenyl-2,4-pyrimidinediol, a key precursor for a wide range of derivatives. The resulting amino group can be acylated, alkylated, or used to form new heterocyclic rings, leading to compounds with new functionalities.

Reactions at the Diol Group: The hydroxyl groups at positions 2 and 4 can undergo various reactions, such as etherification, esterification, or replacement with other functional groups like halogens. For instance, chlorination with reagents like phosphorus oxychloride can create more reactive intermediates for subsequent nucleophilic substitution reactions, enabling the construction of a diverse library of derivatives. tandfonline.com

Cross-Coupling Reactions: The phenyl group can be further functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach a wide variety of substituents, thereby creating complex molecular architectures with tailored properties.

These transformations allow for the conversion of the basic this compound scaffold into a vast array of new molecules suitable for applications in fields like medicinal chemistry and materials science. mdpi.com

Application in Materials Science (e.g., Corrosion Inhibitors, Optical Materials)

The unique structural features of this compound make it and its derivatives promising candidates for various applications in materials science.

Corrosion Inhibitors: Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. researchgate.netbohrium.com Pyrimidine derivatives, in particular, have been extensively studied for this purpose. sdit.ac.innih.gov They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. researchgate.netnih.gov The adsorption process can involve both physical and chemical interactions, with the molecule's electron density and orbital energies playing a crucial role. researchgate.net

Given its structure, this compound is expected to be an effective corrosion inhibitor. The nitrogen and oxygen atoms can act as adsorption centers, while the phenyl ring and pyrimidine core provide π-electrons that can interact with the metal's d-orbitals. sdit.ac.in Research has shown that the inhibition efficiency of pyrimidine derivatives increases with concentration. bohrium.comnih.gov

Table 1: Corrosion Inhibition Efficiency of Various Pyrimidine Derivatives

| Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| Chromeno pyrimidine derivatives (CPs) | N80 Steel | 15% HCl | 96.4 | 200 mg/L |

| Pyrimidinone derivatives (MA-975) | Copper | 1.0 M HNO₃ | 89.59 | 21 × 10⁻⁶ M |

This table presents data for structurally related compounds to illustrate the potential of pyrimidine derivatives as corrosion inhibitors. bohrium.comnih.govresearchgate.net

Optical Materials: The presence of a nitro group, a strong electron-withdrawing group, combined with the extended π-system of the phenyl-pyrimidine core, imparts interesting electronic and optical properties to the molecule. Such compounds are candidates for the development of novel functional materials, including:

Nonlinear Optical (NLO) Materials: Molecules with significant charge asymmetry, often found in push-pull systems, can exhibit NLO properties, which are useful in applications like optical switching and frequency conversion.

Fluorescent Probes: The pyrimidine scaffold is a component of many fluorescent molecules. By modifying the substituents on the this compound core, it may be possible to develop new fluorescent dyes and sensors for various analytical and bio-imaging applications.

Further research into the synthesis and characterization of derivatives of this compound will be crucial to fully realize their potential in these advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.